DSM705 hydrochloride

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

DSM705 hydrochloride is a pyrrole-based DHODH inhibitor with nanomolar potency against Plasmodium enzymes (PfDHODH IC50=95 nM; PvDHODH IC50=52 nM) and complete selectivity over human DHODH. Its co-crystal structure (PDB:7KZ4, 1.60 Å) confirms binding at the ubiquinone site, enabling structure-guided optimization. With favorable murine PK (CL=2.8 mL/min/kg, Vss=1.3 L/kg, 74% oral bioavailability) and cellular efficacy (Pf3D7 EC50=12 nM), DSM705 is the definitive pyrrole-based tool for cross-scaffold DHODH inhibitor validation and in vivo malaria efficacy studies.

Molecular Formula C19H20ClF3N6O
Molecular Weight 440.8 g/mol
Cat. No. B15562294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM705 hydrochloride
Molecular FormulaC19H20ClF3N6O
Molecular Weight440.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H19F3N6O.ClH/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22;/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28);1H/t11-;/m1./s1
InChIKeyRHFZUAKKIHNLHI-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSM705 Hydrochloride: Pyrrole-Based DHODH Inhibitor for Antimalarial Research


3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)-3-pyridinyl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (CAS 2989908-08-7; free base CAS 2653225-38-6), commonly designated DSM705 hydrochloride, is a pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitor with demonstrated nanomolar potency against Plasmodium falciparum DHODH (PfDHODH, IC50 = 95 nM) and P. vivax DHODH (PvDHODH, IC50 = 52 nM) [1]. A crystal structure of DSM705 bound to PfDHODH (PDB: 7KZ4) confirms its binding mode at the ubiquinone site, enabling structure-guided optimization of this pyrrole-based scaffold [2].

Why Generic Pyrrole-Based DHODH Inhibitors Cannot Substitute for DSM705 Hydrochloride


Within the pyrrole-based DHODH inhibitor class, potency against Plasmodium enzymes varies by more than an order of magnitude depending on specific substituent patterns [1]. The triazole-containing (R)-stereoisomer side chain, the 6-(trifluoromethyl)-3-pyridinyl cyclopropyl moiety, and the 3-methyl pyrrole core of DSM705 collectively determine binding affinity, species selectivity, and pharmacokinetic behavior. Direct substitution with analogs such as DSM502 (which lacks the triazole-ethyl side chain), DSM782 (which replaces the triazole with a cyano-pyrazole), or the clinical candidate DSM265 (a triazolopyrimidine scaffold) would yield quantitatively different IC50 values, cellular EC50 values, and in vivo clearance profiles, as established by head-to-head comparative data from the same research program [2].

DSM705 Hydrochloride Quantitative Differentiation: Enzyme Potency, Cellular Activity, and Species Selectivity


DSM705 vs. DSM502: Side Chain Differentiation Drives Cellular Potency Advantage

DSM705 differs from DSM502 by replacement of the N-cyclopropyl carboxamide moiety with a chiral (R)-triazole-ethyl side chain. This structural modification produces a 3.9× improvement in cellular antiparasitic activity despite comparable enzyme-level inhibition [1]. The cellular EC50 advantage suggests improved cell permeability or intracellular target engagement conferred by the triazole-ethyl substitution.

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum Structure-activity relationship

DSM705 vs. DSM265: Scaffold Comparison Demonstrates Potency Against P. vivax

DSM705 employs a pyrrole core scaffold, whereas DSM265 (clinical candidate) utilizes a triazolopyrimidine scaffold. While DSM265 is more potent against P. falciparum DHODH (IC50 = 8.9 nM vs. 95 nM), DSM705 maintains robust activity against P. vivax DHODH with an IC50 of 52 nM, compared to DSM265's 27 nM [1][2]. Both compounds share the critical 6-(trifluoromethyl)-3-pyridinyl moiety and exhibit no inhibition of human DHODH.

P. vivax malaria DHODH inhibitor Cross-species activity Triazolopyrimidine vs. pyrrole

DSM705 vs. DSM74: Two Orders of Magnitude Potency Improvement from Structural Optimization

DSM74 represents an early-generation triazolopyrimidine-based PfDHODH inhibitor (IC50 = 0.28–0.3 μM, equivalent to 280–300 nM) [1]. DSM705, representing a later-stage pyrrole-based optimized lead, achieves 3.1× greater potency against PfDHODH (IC50 = 95 nM) and 5.8× greater potency against PvDHODH (IC50 = 52 nM) compared to DSM74's activity [2]. This potency progression illustrates the cumulative effect of iterative medicinal chemistry optimization across scaffold classes.

DHODH inhibitor evolution Triazolopyrimidine Lead optimization Potency progression

Mammalian Enzyme Selectivity: Zero Detectable Human DHODH Inhibition

DSM705 exhibits no detectable inhibition of mammalian DHODH at concentrations up to 20 μM, representing >210-fold selectivity over its PfDHODH IC50 (95 nM) and >380-fold selectivity over its PvDHODH IC50 (52 nM) [1]. This selectivity profile is consistent across the pyrrole-based series including DSM502 and distinguishes these compounds from less selective DHODH inhibitors that exhibit cross-reactivity with the human enzyme.

Species selectivity DHODH inhibitor safety Host-parasite discrimination Therapeutic index

In Vivo Pharmacokinetic Differentiation: Low Plasma Clearance in Murine Model

Following a single intravenous dose of 2.3 mg/kg in mice, DSM705 exhibits plasma clearance (CL) of 2.8 mL/min/kg and steady-state volume of distribution (Vss) of 1.3 L/kg [1]. This clearance value represents a favorable pharmacokinetic profile for an antimalarial DHODH inhibitor, as low clearance is essential for maintaining therapeutic plasma concentrations and enabling once-daily oral dosing regimens in preclinical efficacy models.

In vivo pharmacokinetics Plasma clearance Volume of distribution Preclinical development

Stereochemical Configuration: Defined (R)-Enantiomer with Available Crystal Structure

DSM705 is the defined (R)-enantiomer of the triazole-ethyl chiral center, as specified in the IUPAC name: N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl] [1]. A high-resolution X-ray crystal structure of DSM705 bound to PfDHODH (PDB ID: 7KZ4) has been solved and deposited, providing atomic-level detail of binding interactions including key hydrogen bonds and hydrophobic contacts within the ubiquinone binding site [2]. The (R)-stereochemistry is essential for optimal target engagement; the corresponding (S)-enantiomer would be predicted to exhibit reduced or absent binding affinity.

Stereochemistry Crystallography Enantiomeric purity Structure-based drug design

DSM705 Hydrochloride: Optimized Research Applications Based on Comparative Evidence


P. vivax DHODH Target Engagement Studies Requiring Pyrrole Scaffold Alternative

DSM705 is optimally deployed in P. vivax DHODH inhibition studies where a pyrrole-based scaffold is required for cross-scaffold target validation or where resistance to triazolopyrimidine-based inhibitors (e.g., DSM265) is being characterized. With PvDHODH IC50 = 52 nM and complete selectivity over human DHODH, DSM705 provides robust enzyme-level potency with a chemically distinct binding mode confirmed by crystallography [1]. This scenario directly leverages the scaffold differentiation evidence established in Section 3, Evidence Item 2.

In Vivo Antimalarial Efficacy Studies in Murine Malaria Models

DSM705 is suitable for in vivo efficacy studies in murine malaria models (e.g., P. berghei-infected mice) where its favorable pharmacokinetic profile (CL = 2.8 mL/min/kg, Vss = 1.3 L/kg following IV administration) has been established [2]. The low plasma clearance supports sustained drug exposure during oral dosing regimens, and the compound's nanomolar cellular potency against Pf3D7 (EC50 = 12 nM) predicts in vivo antiparasitic activity. This application directly follows from the PK evidence in Section 3, Evidence Item 5 and the cellular potency data in Evidence Item 1.

Structure-Guided Drug Design and Molecular Modeling Campaigns

The availability of the high-resolution co-crystal structure of DSM705 bound to PfDHODH (PDB: 7KZ4, resolution 1.60 Å) makes this compound uniquely valuable for computational chemistry and structure-based drug design programs [3]. Researchers can utilize this structural information to guide rational modifications of the pyrrole core, the triazole-ethyl side chain, or the cyclopropyl-pyridine moiety while maintaining the (R)-stereochemistry essential for binding. This application derives directly from the stereochemical and structural evidence presented in Section 3, Evidence Item 6.

Comparative DHODH Inhibitor Studies Across Antimalarial Scaffold Classes

DSM705 serves as the representative pyrrole-based comparator in studies evaluating scaffold-dependent differences in DHODH inhibitor pharmacology. When compared to the triazolopyrimidine clinical candidate DSM265 (PfDHODH IC50 = 8.9 nM; PvDHODH IC50 = 27 nM), DSM705 provides a chemically orthogonal tool compound with maintained species selectivity but distinct potency profile [4]. This application is directly supported by the cross-scaffold comparison in Section 3, Evidence Item 2 and the selectivity evidence in Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM705 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.